(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
Description
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral amino alcohol characterized by a propan-2-ol backbone with a 2,4-dichlorophenyl substituent and amino/hydroxyl groups at the 1- and 2-positions, respectively.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
MXIZFQFWCWXGED-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of chiral catalysts to ensure high enantioselectivity.
Solvents: Selection of solvents that enhance reaction efficiency and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize product formation.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has garnered attention for its potential as a pharmaceutical intermediate. Its structural features make it suitable for developing compounds that target various biological pathways.
Case Study: Antidepressant Development
Research has indicated that derivatives of this compound may exhibit antidepressant properties. Studies have explored its efficacy in modulating neurotransmitter levels in animal models of depression, highlighting its potential as a new class of antidepressants.
Chiral Synthesis
The compound serves as a valuable chiral building block in asymmetric synthesis. Its chirality allows for the production of other chiral compounds with specific configurations essential in drug design.
Example: Synthesis of β-Amino Alcohols
Researchers have utilized this compound to synthesize various β-amino alcohols through enantioselective reactions. These β-amino alcohols are critical intermediates in the synthesis of biologically active molecules.
Agrochemicals
There is emerging interest in the application of this compound in the development of agrochemicals. Its ability to interact with specific biological targets can be harnessed to create effective pesticides or herbicides.
Research Insight: Herbicidal Activity
Studies have shown that certain derivatives possess herbicidal activity against common agricultural weeds, suggesting potential applications in sustainable agriculture practices.
Neuropharmacology
The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological research.
Investigation: Neuroprotective Effects
Preliminary studies have indicated that this compound may exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to its target, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and substituent effects of the target compound with analogs from the evidence:
Key Observations:
- Stereochemistry : The (1R,2R) configuration in the target compound contrasts with the (1S,2R) configuration in analogs from –5. This difference may influence binding to chiral biological targets, such as enzymes or receptors .
- Substituent Effects :
- The 2,4-dichlorophenyl group in the target compound enables halogen bonding, which is critical for receptor interactions in compounds like U50,488H .
- Bulky substituents (e.g., tert-butyl in ) may hinder membrane permeability or receptor access, while electron-withdrawing groups (e.g., CF₃S in ) enhance lipophilicity and metabolic stability.
- Molecular Weight: The target compound’s lower molecular weight (234.09 vs.
Biological Activity
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl moiety, which contribute to its interactions with biological targets.
- Molecular Formula : C9H11Cl2NO
- Molecular Weight : 220.09 g/mol
- CAS Number : 1270138-16-3
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chiral nature of this compound allows it to fit into the active sites of biological macromolecules, modulating their activity and resulting in various physiological effects. Studies indicate that it can form hydrogen bonds with target proteins, influencing their function significantly .
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound. It has been evaluated for its efficacy against various fungal strains, showing promising results:
In vivo studies demonstrated that this compound could significantly enhance survival rates in mouse models infected with Candida species when administered at doses of 50 mg/kg .
Antitumor Activity
This compound has also been investigated for its antitumor properties. Preliminary research suggests that it may exhibit antiproliferative effects against various cancer cell lines. The exact mechanism remains under investigation; however, it is hypothesized that the compound may interfere with cellular signaling pathways involved in tumor growth .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antifungal Properties :
- Objective : To assess the antifungal efficacy against Candida species.
- Methodology : In vitro assays were performed to determine MIC values.
- Results : The compound demonstrated significant antifungal activity with an MIC of 0.31 μg/mL against C. albicans.
- In Vivo Efficacy Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
